molecular formula C11H15ClN2O3 B1466418 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-35-0

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1466418
CAS No.: 1219982-35-0
M. Wt: 258.7 g/mol
InChI Key: NBAGCWZNRKCWKN-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3 and a molecular weight of 258.7 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a 3-nitrophenoxy methyl group

Preparation Methods

The synthesis of 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3-nitrophenol with a suitable alkylating agent to form the 3-nitrophenoxy methyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGCWZNRKCWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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